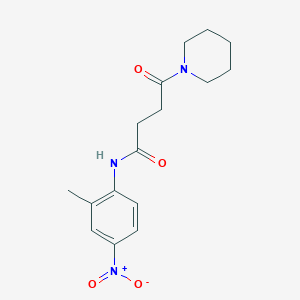![molecular formula C20H15Cl2NO3 B5459655 2,4-dichloro-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5459655.png)
2,4-dichloro-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate, commonly known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor subtype, AMPA receptors. It has been widely used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes.
Mecanismo De Acción
DMQX acts as a competitive antagonist of AMPA receptors, binding to the receptor at the glutamate-binding site and preventing the binding of glutamate. This results in the inhibition of calcium influx and downstream signaling pathways, leading to a decrease in excitatory neurotransmission.
Biochemical and Physiological Effects
DMQX has been shown to have a number of biochemical and physiological effects, including the inhibition of long-term potentiation (LTP), a cellular mechanism underlying learning and memory. It has also been shown to protect against excitotoxicity, a pathological process that occurs when excessive levels of glutamate lead to neuronal damage and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of DMQX is its potency and selectivity for AMPA receptors, allowing for specific targeting of this receptor subtype in experiments. However, its use can be limited by its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
Future research using DMQX may include investigating its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies may explore the role of AMPA receptors in other physiological and pathological processes, such as pain perception and addiction. Finally, the development of more cost-effective and efficient synthesis methods for DMQX may enable broader use of this compound in scientific research.
Métodos De Síntesis
DMQX can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 8-methoxy-2-quinolinecarboxaldehyde, which is then reacted with 2,4-dichloro-6-iodophenol to form the key intermediate. This intermediate is then coupled with vinyl magnesium bromide and subsequently acetylated to yield DMQX.
Aplicaciones Científicas De Investigación
DMQX has been extensively used in scientific research to study the role of AMPA receptors in various physiological and pathological processes, including learning and memory, synaptic plasticity, epilepsy, and neurodegenerative diseases. It has been shown to be a potent and selective antagonist of AMPA receptors, blocking the influx of calcium ions and preventing the activation of downstream signaling pathways.
Propiedades
IUPAC Name |
[2,4-dichloro-6-[(E)-2-(8-methoxyquinolin-2-yl)ethenyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2NO3/c1-12(24)26-20-14(10-15(21)11-17(20)22)7-9-16-8-6-13-4-3-5-18(25-2)19(13)23-16/h3-11H,1-2H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSPSOSHBOKJDE-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1Cl)Cl)C=CC2=NC3=C(C=CC=C3OC)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1Cl)Cl)/C=C/C2=NC3=C(C=CC=C3OC)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethyl-5-imino-6-{[2-methyl-1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5459580.png)
![4-[4-(mesitylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5459587.png)

![(3aS*,6aR*)-5-(2-amino-6-methylpyrimidin-4-yl)-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5459600.png)

![3-[2-(2,6-difluorophenyl)ethyl]-1-[4-(1H-pyrazol-4-yl)butanoyl]piperidine](/img/structure/B5459611.png)
![5-bromo-1-[2-methoxy-4-(methylthio)benzoyl]indoline](/img/structure/B5459621.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5459624.png)
![2-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}benzamide](/img/structure/B5459632.png)
![7-(5-fluoro-2-methylbenzoyl)-N,N-dimethyl-2-(4-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5459633.png)
![N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]-2-(4-methyl-2-oxoquinolin-1(2H)-yl)acetamide](/img/structure/B5459636.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5459670.png)